molecular formula C21H23N5O2 B10993139 N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10993139
M. Wt: 377.4 g/mol
InChI Key: AWHKONTXZFDDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide typically involves the reaction of an indole derivative with a piperazine derivative under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide is unique due to its specific structural features, such as the combination of an indole moiety with a piperazine ring and a carboxamide group

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H23N5O2/c27-20(24-17-7-6-16-8-9-22-19(16)14-17)15-23-21(28)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14,22H,10-13,15H2,(H,23,28)(H,24,27)

InChI Key

AWHKONTXZFDDFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.